3-(5-Amino-2-isopropyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride

Physicochemical characterization Linker engineering Molecular flexibility

3-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-propan-1-ol dihydrochloride (CAS 1185304-23-7) is a chemically modified benzimidazole derivative featuring a primary amine at the 5-position, an isopropyl group at the 2-position, and a propan-1-ol linker terminating in a hydroxyl group, supplied as a dihydrochloride salt (molecular formula C₁₃H₂₁Cl₂N₃O; MW 306.23 g/mol). The benzimidazole core is a privileged scaffold in medicinal chemistry, with derivatives widely explored as serine/threonine and tyrosine kinase inhibitors, particularly targeting PIM1-3 and DYRK1A kinases, as well as for anti-inflammatory and anticancer applications.

Molecular Formula C13H21Cl2N3O
Molecular Weight 306.23 g/mol
CAS No. 1185304-23-7
Cat. No. B1521101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Amino-2-isopropyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride
CAS1185304-23-7
Molecular FormulaC13H21Cl2N3O
Molecular Weight306.23 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=C(N1CCCO)C=CC(=C2)N.Cl.Cl
InChIInChI=1S/C13H19N3O.2ClH/c1-9(2)13-15-11-8-10(14)4-5-12(11)16(13)6-3-7-17;;/h4-5,8-9,17H,3,6-7,14H2,1-2H3;2*1H
InChIKeyRLLODPZCHXEKAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-propan-1-ol Dihydrochloride (CAS 1185304-23-7): A Propanol-Linked Benzimidazole Scaffold for Kinase-Targeted Research


3-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-propan-1-ol dihydrochloride (CAS 1185304-23-7) is a chemically modified benzimidazole derivative featuring a primary amine at the 5-position, an isopropyl group at the 2-position, and a propan-1-ol linker terminating in a hydroxyl group, supplied as a dihydrochloride salt (molecular formula C₁₃H₂₁Cl₂N₃O; MW 306.23 g/mol) . The benzimidazole core is a privileged scaffold in medicinal chemistry, with derivatives widely explored as serine/threonine and tyrosine kinase inhibitors, particularly targeting PIM1-3 and DYRK1A kinases, as well as for anti-inflammatory and anticancer applications [1]. This compound is listed as a research-grade chemical by multiple suppliers (including Santa Cruz Biotechnology, AKSci, and Toronto Research Chemicals) with typical purity of ≥95% and is intended exclusively for laboratory research purposes .

Why Closely Related Benzimidazole Analogs Cannot Simply Replace 3-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-propan-1-ol Dihydrochloride in Research Protocols


Within the benzimidazole chemical space, even minor structural variations—such as linker length (ethanol vs. propanol), substitution pattern (ethyl vs. isopropyl at position 2, or amino vs. chloro at position 5), and salt form (free base vs. dihydrochloride)—can produce substantial differences in physicochemical properties, solubility, target binding, and biological outcome [1]. The propan-1-ol linker in the target compound introduces an additional methylene unit relative to the common ethanol-linked analogs, altering rotatable bond count (4 vs. 3), molecular flexibility, and hydrogen-bonding geometry [2]. Furthermore, the dihydrochloride salt form confers aqueous solubility and handling characteristics distinct from the free base (CAS 883544-84-1), which is critical for reproducible in vitro assay preparation [2]. Generic substitution by a vendor-selected 'similar' benzimidazole without head-to-head validation risks irreproducible results, particularly in kinase inhibition assays where subtle conformational differences in the linker region can affect ATP-binding pocket complementarity [1].

Quantitative Differentiation Evidence for 3-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-propan-1-ol Dihydrochloride vs. Closest Analogs


Propanol Linker Increases Rotatable Bond Count and Molecular Flexibility Compared to Ethanol-Linked Analog

The target compound incorporates a propan-1-ol linker (three-carbon chain with terminal hydroxyl), resulting in 4 rotatable bonds versus 3 rotatable bonds in the ethanol-linked analog 2-(5-amino-2-isopropyl-benzoimidazol-1-yl)-ethanol (CAS 889949-78-4, free base form) . This additional degree of conformational freedom, arising from the extra methylene (–CH₂–) group in the linker, can influence binding pose sampling in kinase ATP pockets where linker geometry affects the positioning of the terminal hydroxyl for hydrogen-bond interactions [2]. The increased heavy atom count (19 vs. 16) and molecular weight (306.23 vs. 219.28 g/mol for free base; 292.2 g/mol for the ethanol dihydrochloride analog CAS 1158579-91-9) further differentiate the target compound's physicochemical profile [1] .

Physicochemical characterization Linker engineering Molecular flexibility

Dihydrochloride Salt Form Enhances Aqueous Solubility and Handling Stability vs. Free Base

The target compound is supplied as a dihydrochloride salt (C₁₃H₂₁Cl₂N₃O), which protonates both the primary amine at the 5-position and the benzimidazole nitrogen, significantly enhancing aqueous solubility compared to the neutral free base form 3-(5-amino-2-isopropyl-1H-benzo[d]imidazol-1-yl)propan-1-ol (CAS 883544-84-1; C₁₃H₁₉N₃O, MW 233.32 g/mol) [1]. The dihydrochloride salt is described as ensuring 'stability and ease of handling,' and is the preferred form for preparation of stock solutions in aqueous buffers for in vitro assays [1]. The ethanol-linked analog is also available as a dihydrochloride (CAS 1158579-91-9; C₁₂H₁₉Cl₂N₃O, MW 292.2 g/mol), but combining the propanol linker with the dihydrochloride salt form in the target compound uniquely merges enhanced solubility with extended linker geometry [2].

Salt form selection Aqueous solubility Formulation science

5-Amino Substituent Provides Hydrogen-Bond Donor and Synthetic Handle Distinct from 5-Chloro Analogs

The target compound carries a primary amine (–NH₂) at the 5-position of the benzimidazole core, whereas a related analog 3-(5-chloro-1H-benzo[d]imidazol-2-yl)propan-1-ol (CAS 10252-89-8) features a chlorine atom at the equivalent position . The 5-amino group serves as both a hydrogen-bond donor (contributing to the compound's total HBD count of ~2, excluding salt protons) and a synthetic handle for further derivatization (e.g., amide coupling, reductive amination, or diazotization), enabling the compound's use as a versatile intermediate in medicinal chemistry [1]. In contrast, the 5-chloro analog introduces electronegativity that alters the benzimidazole ring electronics, potentially affecting π-stacking interactions in kinase binding pockets, but lacks the derivatization potential of the primary amine .

Structure-activity relationship Hydrogen bonding Chemical derivatization

2-Isopropyl Substitution Confers Greater Lipophilicity than 2-Ethyl Analog, Modulating Kinase Selectivity Profiles

The target compound features an isopropyl group (–CH(CH₃)₂) at the 2-position of the benzimidazole core, whereas the structurally related 3-(5-amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol (CAS 879038-11-6) bears an ethyl group (–CH₂CH₃) at the equivalent position . The increased carbon count and branching of the isopropyl substituent elevates lipophilicity (estimated ΔlogP ≈ +0.3 to +0.5 units relative to ethyl), which can influence membrane permeability and the hydrophobic interactions within kinase ATP-binding pockets [1]. In the broader benzimidazole kinase inhibitor literature, variation at the 2-position has been shown to modulate selectivity between closely related kinases (e.g., PIM1 vs. PIM2 vs. PIM3), with bulkier alkyl groups often favoring one isoform over another [1]. The 2-isopropyl-5-amino substitution pattern in the target compound is specifically noted for enhancing 'reactivity and selectivity in molecular interactions' [2].

Kinase inhibitor design Lipophilicity modulation Selectivity engineering

Unique Combination of Propanol Linker and Dihydrochloride Salt Form Absent from All Closest Analogs

A survey of the closest commercially available analogs reveals that none simultaneously possess the propan-1-ol linker, 5-amino group, 2-isopropyl substitution, and dihydrochloride salt form . Specifically: (a) the ethanol-linked analog 2-(5-amino-2-isopropyl-benzoimidazol-1-yl)-ethanol is available as both free base (CAS 889949-78-4) and dihydrochloride (CAS 1158579-91-9) but lacks the propanol linker; (b) the free base form (CAS 883544-84-1) shares the core structure but lacks the salt; (c) the 5-chloro analog (CAS 10252-89-8) differs in the 5-position substituent; and (d) the 2-ethyl analog (CAS 879038-11-6) varies at the 2-position. The target compound (CAS 1185304-23-7) is the only entry that integrates all four structural features, making it chemically distinct and non-substitutable by any single commercially listed analog .

Scaffold differentiation Salt form uniqueness Chemical procurement

Reported Kinase Inhibitor Activity and Binding Affinity in In Vitro Assays (Supporting Evidence with Primary Source Limitations)

A 2023 study published in the Journal of Medicinal Chemistry reportedly demonstrated the compound's efficacy as a selective inhibitor of certain kinase enzymes implicated in inflammatory and oncogenic processes, utilizing in vitro assays and molecular docking simulations to characterize binding affinity and mechanism of action [1]. Additionally, a 2024 patent application disclosed the compound's use in combination with other small molecules for synergistic effects in treating autoimmune disorders, highlighting its ability to modulate immune responses through specific receptor interactions [1]. However, the specific quantitative IC₅₀/Ki values, kinase panel selectivity data, and detailed assay conditions from these primary sources could not be independently verified through publicly accessible databases (PubChem, ChEMBL, BindingDB) at the time of this analysis. Consequently, this evidence is classified as supporting and should be confirmed against the original primary literature before procurement decisions based on specific potency claims.

Kinase inhibition In vitro pharmacology Molecular docking

Recommended Research and Procurement Application Scenarios for 3-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-propan-1-ol Dihydrochloride


Kinase Inhibitor SAR Studies Requiring Propanol Linker Geometry for ATP-Pocket Exploration

The propan-1-ol linker (4 rotatable bonds) provides greater conformational sampling than the ethanol-linked analogs (3 rotatable bonds), making this compound the preferred scaffold for structure-activity relationship campaigns where linker length and terminal hydroxyl positioning are being systematically varied [1]. The dual hydrogen-bond donor/acceptor capability of the 5-amino group and terminal hydroxyl enables exploration of key hinge-region and ribose-pocket interactions within kinase ATP-binding sites [2].

Aqueous Assay Development Requiring Pre-Formulated Dihydrochloride Salt for Direct Buffer Solubilization

For in vitro biochemical or cell-based assays requiring compound dissolution in aqueous buffers (e.g., PBS, HEPES, or Tris-based systems), the dihydrochloride salt form eliminates the need for pH adjustment or co-solvent addition (such as DMSO at high percentages) that would be necessary with the poorly water-soluble free base form (CAS 883544-84-1) [1]. This is particularly advantageous for high-throughput screening where DMSO concentrations must be minimized to avoid solvent-induced assay artifacts.

Parallel Library Synthesis Using the 5-Amino Group as a Diversification Handle

The primary aromatic amine at the 5-position provides a reactive handle compatible with amide coupling (using carboxylic acids or acyl chlorides), reductive amination (with aldehydes), sulfonamide formation, or urea synthesis, enabling rapid generation of compound libraries for lead optimization [1]. This synthetic versatility is absent in the 5-chloro analog (CAS 10252-89-8) and positions the target compound as a superior intermediate for medicinal chemistry derivatization workflows [2].

PIM or DYRK Kinase Family Tool Compound Development Leveraging 2-Isopropyl Selectivity Features

The 2-isopropyl substituent, in conjunction with the 5-amino group and propanol linker, aligns with the structural features described in patent literature (US20170152249A1) for benzimidazole-based PIM1-3 and DYRK1A kinase inhibitors [1]. Researchers developing isoform-selective tool compounds for these kinase families may find the target compound's substitution pattern advantageous for preliminary selectivity profiling, particularly when benchmarked against 2-ethyl or 2-unsubstituted benzimidazole controls [1].

Quote Request

Request a Quote for 3-(5-Amino-2-isopropyl-benzoimidazol-1-YL)-propan-1-OL dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.